The activity of Nafithromycin stems from specific structural innovations made to the classic macrolide scaffold. The table below summarizes the key modifications and their functional roles.
| Structural Feature | Description | Functional Role in SAR |
|---|---|---|
| C-3 Ketone Group | Ketolide-defining feature; replaces the L-cladinose sugar found in classic macrolides [1]. | Confers stability against macrolide-inducible resistance (erm-mediated methylation) and acid stability [1] [2]. |
| C-11/C-12 Cyclic Carbamate | A fused ring system attached to the lactone core [1]. | Serves as an anchor point for the extended side chain, positioning it for optimal interaction with the ribosomal target [1]. |
| Amidoxime Core & Biaryl Tether | An extended side chain comprising an amidoxime group connected to a 2-pyridine-1,3,4-thiadiazole biaryl system via a rigid four-atom spacer with a chiral (S)-configured methyl group and a cis double bond [1] [3]. | Enables dual-binding to domains II and V of the 23S rRNA; enhances binding affinity and circumvents resistance from ribosomal methylation and efflux pumps [1] [2]. |
The following diagram illustrates the logical flow of how these structural features contribute to this compound's enhanced efficacy.
For researchers looking to validate or build upon these findings, here is a summary of the key experimental methodologies cited in the development of this compound.
In Vitro Minimum Inhibitory Concentration (MIC) Determinations The core activity of this compound was established through broth microdilution assays according to standards set by the Clinical and Laboratory Standards Institute (CLSI). These experiments determined the MIC against a panel of clinically significant bacterial strains, including macrolide-resistant Streptococcus pneumoniae and Haemophilus influenzae. The results demonstrated that this compound's MIC values were significantly lower than those of older macrolides like azithromycin, confirming its superior potency against resistant pathogens [1] [4].
Ribosomal Binding and Competition Assays The dual-binding mechanism to the bacterial ribosome was elucidated using competitive binding studies. These assays measured the compound's ability to displace other known ribosomal-binding agents from both domain V (the classic macrolide binding site) and domain II of the 23S rRNA. The results confirmed that the unique biaryl side chain of this compound facilitates strong additional interactions with domain II, which is a key factor in overcoming Erm-mediated resistance [1] [2].
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling In vivo studies, particularly in rodent models, were critical for establishing the drug's efficacy. The primary metrics evaluated were:
Nafithromycin's enhanced potency stems from strategic structural modifications to the classic macrolide erythromycin A [1].
The following diagram illustrates the workflow for experimentally characterizing this compound's binding mechanism.
This compound demonstrates potent in vitro activity against highly resistant pathogens. The following table summarizes its efficacy against contemporary, multi-drug resistant Streptococcus pneumoniae isolates from China [5].
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | % Susceptible at ≤0.25 mg/L |
|---|---|---|---|---|
| This compound | 0.03 | 0.06 | ≤0.002 - 0.25 | 100% |
| Erythromycin | >16 | >16 | - | 3.5% |
| Azithromycin | >16 | >16 | - | 3.5% |
| Clindamycin | >16 | >16 | - | 17.5% |
MIC: Minimum Inhibitory Concentration; MIC₅₀/₉₀: MIC value required to inhibit the growth of 50%/90% of isolates. [5]
The methodologies below are fundamental for investigating the mechanism of 23S rRNA inhibitors like this compound.
Selection and Mapping of Resistance Mutations [2]
RNA Footprinting to Define Binding Site [2]
Molecular Docking and Dynamics [6]
| Pathogen Group | Key Characteristics | Number of Isolates Tested | MIC₅₀/₉₀ (μg/mL) | % Inhibited at ≤0.25 μg/mL | Key Comparators |
|---|---|---|---|---|---|
| Global Isolates (2014) [1] | Contemporary global strains | 4,739 | — | — | Telithromycin, Erythromycin |
| ↳ S. pneumoniae | Includes erythromycin-resistant strains | 1,911 | 0.015/0.06 | 100% | 8-fold more potent than telithromycin |
| ↳ S. pyogenes | — | 606 | 0.015/0.015 | 100% | — |
| ↳ S. aureus | Erythromycin-resistant, inducible clindamycin-resistant phenotype | — | 0.06/0.06 | — | — |
| ↳ S. aureus | Telithromycin-resistant, constitutively MLSB-resistant phenotype | — | >2/>2 | — | — |
| ↳ H. influenzae | — | 1,002 | Comparable to telithromycin | — | — |
| ↳ M. catarrhalis | — | 504 | Comparable to telithromycin | — | — |
| China Isolates (2015-2021) [2] | Highly macrolide- and clindamycin-resistant | 920 | 0.03/0.06 | 100% | Erythromycin, Clindamycin, Amoxicillin/Clavulanate |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of the organisms, respectively. A lower value indicates greater potency. MLSB: Macrolide-Lincosamide-Streptogramin B resistance phenotype.
The robust in vitro data on nafithromycin are generated through standardized reference methods. The following diagram and description outline the general workflow for these surveillance studies.
Surveillance study workflow for this compound MIC testing.
The methodologies from the key surveillance studies are detailed below [1] [2].
This compound's design directly addresses the primary resistance mechanisms that limit older macrolides.
This compound's dual ribosomal binding overcomes MLSB resistance.
The compelling in vitro data for this compound is supported by a favorable PK/PD profile that predicts clinical success.
The following tables consolidate the core quantitative data on Nafithromycin's preclinical performance, covering its in vitro antimicrobial activity and in vivo efficacy in animal infection models.
Table 1: In Vitro Antimicrobial Activity (MIC₉₀ values) this compound demonstrates potent activity against a broad spectrum of community-acquired bacterial pneumonia (CABP) pathogens, including macrolide-resistant strains [1] [2].
| Pathogen | MIC₉₀ (mg/L) | Context / Comparative Potency |
|---|---|---|
| S. pneumoniae (Macrolide-Resistant) | 0.12 mg/L | 2 to 8 times more potent than telithromycin, cethromycin, clindamycin, and clarithromycin [1]. |
| S. pneumoniae (Global surveillance isolates) | 0.06 - 0.12 mg/L | Based on a SENTRY surveillance program (2016) of 1,911 isolates [2]. |
| Methicillin-Susceptible S. aureus (MSSA) | 0.06 mg/L | - | | Haemophilus influenzae | 4 mg/L | - | | Moraxella catarrhalis | 0.25 mg/L | - | | Group A Streptococci (S. pyogenes) | 0.015 mg/L | - |
Table 2: In Vivo Efficacy in Murine Lung Infection Models this compound showed significant efficacy in animal models of lung infection, supporting its therapeutic potential for pneumonia [2].
| Infection Model | Pathogen Strain | Key Efficacy Findings |
|---|---|---|
| Murine Neutropenic Lung Infection Model | S. pneumoniae | This compound demonstrated statistically significant, dose-dependent bacterial killing, achieving a 3-log reduction in bacterial load [2] [1]. |
| S. aureus | The compound was effective in reducing the bacterial burden, demonstrating its broad-spectrum activity in the lung [2]. |
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters A phase I study in healthy adult subjects revealed a PK profile supportive of once-daily dosing for lung infections [1].
| Parameter | Finding | Implication |
|---|
| Lung Penetration | Epithelial Lining Fluid (ELF)/unbound plasma AUC0-24 ratio: 69 Alveolar Macrophages (AM)/unbound plasma AUC0-24 ratio: 2635 | Achieves high and sustained concentrations at the primary sites of lung infection, crucial for eradicating both extracellular and intracellular pathogens [2] [1]. | | Post-Antibiotic Effect (PAE) | ≥5 hours against drug-resistant S. pneumoniae strains | Contributes to prolonged antimicrobial activity and supports once-daily dosing [2]. |
The methodologies from key preclinical experiments provide context for the data summarized above.
1. In Vitro Broth Microdilution Assay for MIC Determination This is the standard methodology used to generate the MIC (Minimum Inhibitory Concentration) values reported in Table 1 [1].
2. In Vivo Murine Neutropenic Lung Infection Model This model was used to generate the in vivo efficacy data in Table 2 [2] [1].
This compound overcomes macrolide resistance through a unique dual-binding mechanism. The following diagram illustrates this process and the key resistance mechanisms it bypasses.
> this compound's dual-binding mechanism allows it to inhibit protein synthesis effectively even in resistant bacteria.
The diagram shows that this compound's unique structural features, including its lactone-ketolide core and C-11/C-12 side chain, enable it to bind simultaneously to both Domain II and Domain V of the bacterial 23S rRNA [2] [3] [4]. This dual binding allows it to maintain high affinity for the ribosome and effectively overcome the two major macrolide resistance mechanisms: erm-mediated ribosomal methylation (which typically alters the Domain V binding site) and mef-mediated efflux pumps [2] [4].
Nafithromycin's potent activity against resistant pathogens stems from its unique structural design and dual-binding mechanism.
The diagram below illustrates this mechanism and the key structural features responsible for it.
This compound's structure enables dual ribosomal binding to overcome resistance.
This compound demonstrates potent in vitro activity against a broad spectrum of gram-positive and atypical pathogens responsible for CABP, including strains resistant to other antibiotic classes.
The table below summarizes key in vitro activity data for this compound against primary CABP pathogens [4] [3] [1].
| Pathogen | Resistant Phenotype | This compound MIC₉₀ (mg/L) | Comparator Drug MIC₉₀ (mg/L) |
|---|---|---|---|
| Streptococcus pneumoniae | Macrolide-resistant (MLS phenotype) | 0.06 [5] | Erythromycin: >16 [5] |
| Streptococcus pneumoniae | Multidrug-resistant (MDR) | 0.06 [1] | Azithromycin: >16 [5] |
| Haemophilus influenzae | Not specified | Potent activity [4] | Information missing |
| Mycoplasma pneumoniae | Not specified | Potent activity [3] | Information missing |
| Streptococcus pyogenes | Not specified | Potent activity [2] | Information missing |
A surveillance study of 920 clinical S. pneumoniae isolates from China (2015-2021), of which 96.5% were macrolide-non-susceptible, demonstrated that this compound inhibited 100% of isolates at its proposed PK/PD breakpoint of ≤0.25 mg/L, with an MIC₉₀ of 0.06 mg/L [5].
For researchers aiming to replicate or design susceptibility studies, the following methodologies are cited from the literature.
This is the standard reference method used in recent surveillance studies for this compound [5].
The diagram below outlines a generalized experimental workflow for determining this compound's in vitro activity.
General workflow for this compound in vitro susceptibility testing.
The compelling in vitro data for this compound is supported by a favorable pharmacokinetic (PK) profile and clinical efficacy, enabling a short-course regimen.
This compound represents a significant advancement in the antimicrobial arsenal, particularly for geographies like India and China with high burdens of macrolide-resistant pneumococci [3] [1] [5].
The tables below summarize core pharmacokinetic parameters of nafithromycin from pivotal human studies.
Table 1: Plasma Pharmacokinetics in Healthy Adults [1] [2]
| Parameter | Single Dose (800 mg, fed) | Multiple Dose (800 mg q24h, Day 3) | Notes |
|---|---|---|---|
| C~max~ (mg/L) | 1.02 ± 0.31 [2] | 1.39 ± 0.36 [2] | Maximum plasma concentration (Mean ± SD) |
| T~max~ (h) | 3.97 ± 1.30 [2] | 3.69 ± 1.28 [2] | Time to reach C~max~ |
| AUC~0-24~ (h·mg/L) | 12.89 ± 3.77 [2] | 16.64 (AUC~0-∞~ for single dose) [2] | Area Under the Curve, indicating total exposure |
| t~1/2~ (h) | 7.7 ± 1.1 [2] | 9.1 ± 1.7 [2] | Elimination Half-Life |
| CL/F (L/h) | 67.3 ± 21.3 [2] | 52.4 ± 18.5 [2] | Apparent Oral Clearance |
| Accumulation Ratio | — | ~1.3-fold (AUC) [1] | Based on increase in AUC from Day 1 to Day 3 |
Table 2: Intrapulmonary Concentration & Penetration (800 mg q24h for 3 days) [2]
| Compartment | AUC~0-24~ (h·mg/L) | Ratio vs. Plasma (AUC~0-24~) | Key Findings |
|---|---|---|---|
| Plasma | 16.2 | (Reference) | Steady state was approached by the third dose [1]. |
| Epithelial Lining Fluid (ELF) | 224.1 (Mean) | 13.8 (Mean) | High and sustained concentrations against extracellular pathogens. |
| Alveolar Macrophages (AM) | 8,538 (Mean) | 527 (Mean) | Extensive intracellular accumulation against atypical pathogens. |
Table 3: In Vitro Potency (MIC~90~) Against Key Respiratory Pathogens [3]
| Pathogen | This compound MIC~90~ (mg/L) | Context |
|---|---|---|
| Streptococcus pneumoniae | 0.06 | Including macrolide- and penicillin-resistant strains [1] [3]. |
| Staphylococcus aureus (MSSA) | 0.06 | Active against telithromycin-susceptible, erythromycin-resistant strains [3]. |
| Haemophilus influenzae | 4 | Comparable activity to telithromycin [3]. |
| Moraxella catarrhalis | 0.25 | Comparable activity to telithromycin [3]. |
The key data above were derived from the following clinical study designs.
The diagram below illustrates the pathway from this compound administration to its antimicrobial effect in the lung, based on the collected data.
This compound's pathway from administration to antimicrobial effect in the lung.
The table below summarizes the core characteristics of Nafithromycin based on the search results.
| Category | Details |
|---|---|
| Drug Type | Small molecule, lactone-ketolide antibiotic [1] [2] |
| Molecular Formula | C₄₂H₆₂N₆O₁₁S [2] |
| CAS Registry No. | 1691240-78-4 [2] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to domains II and V of the 23s rRNA of the 50S ribosomal subunit [1] [3] |
| Structural Features | • Ketone functional group at C-3 position [1] • Unique amidoxime core with a 2-pyridine-1,3,4-thiadiazole biaryl tether [3] • Lactone group at C11 and C12 [4] | | Key Development & Regulatory Status | • Originator: Wockhardt Ltd. [3] [5] • First Approval: Approved in India as of October 2025 [2] [6] • Brand Name: Miqnaf [3] [6] • FDA Designation: Granted Qualified Infectious Disease Product (QIDP) status [3] [7] |
The following table consolidates quantitative data from phase 1 and phase 3 clinical trials.
| Parameter | Findings |
|---|---|
| Dosage & Administration | 800 mg oral dose, once daily for 3 days [3] |
| Safety & Tolerability | Generally well-tolerated in clinical trials. No serious or severe adverse events (AEs) were reported, with minimal drug-drug interactions [1] [4]. |
| Key Pharmacokinetic (PK) Properties | High and sustained concentrations in lung tissue and alveolar macrophages, far exceeding plasma levels [3] [4]. |
| Clinical Efficacy | Phase III trials demonstrated high clinical success rates in treating Community-Acquired Bacterial Pneumonia (CABP), comparable to a combination of amoxicillin-clavulanic acid and clarithromycin [3]. |
The potent activity of this compound against key respiratory pathogens is summarized below, based on a global surveillance study of 4,739 isolates [7].
| Pathogen | This compound MIC₅₀ (μg/ml) | This compound MIC₉₀ (μg/ml) |
|---|---|---|
| Streptococcus pneumoniae (n=1,911) | 0.015 | 0.06 |
| Streptococcus pyogenes (n=606) | 0.015 | 0.015 |
| Haemophilus influenzae (n=1,002) | 2 | 4 |
| Moraxella catarrhalis (n=504) | 0.12 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.06 | 0.06 |
| Staphylococcus aureus (MRSA, Telithromycin-S) | 0.06 | 0.06 |
The development pathway of this compound, from discovery to its recent approval, can be visualized as follows:
This compound development pathway and regulatory status.
Nafithromycin's primary action is inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center in the 50S ribosomal subunit [1]. Its critical structural innovation is the dual contact with the ribosome.
The following diagram illustrates this compound's dual-binding mechanism to the 23S rRNA and how it overcomes resistance.
This compound's dual-binding to ribosomal domains II and V enables it to overcome Erm-mediated resistance.
In vitro studies against contemporary Indian isolates of Streptococcus pneumoniae demonstrate this compound's potent activity against macrolide-resistant strains [2].
| Bacterial Population | n | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|
| All S. pneumoniae isolates | 534 | 0.03 | 0.06 |
| Erythromycin-susceptible (ERY-S) | 142 | 0.015 | 0.03 |
| Erythromycin-resistant (ERY-R) | 355 | 0.03 | 0.06 |
| Isolates with erm(B) gene | 98* | 0.03 | 0.06 |
| Isolates with mef(A/E) gene | 118* | 0.03 | 0.06 |
| Isolates with both erm(B) & mef(A/E) | 20* | 0.03 | 0.06 |
Note: n for resistance gene subsets are from the 200 genetically characterized erythromycin-non-susceptible isolates [2].
For researchers looking to validate or build upon these findings, the core methodologies from the cited studies are outlined below.
This is the reference method per CLSI guidelines (M07) used to determine the Minimum Inhibitory Concentration (MIC) of this compound [2].
This protocol is used to screen for the presence of key macrolide resistance genes in bacterial isolates [2].
The clinical efficacy of this compound was established through a randomized, double-blinded, non-inferiority study [1].
This compound's clinical success is underpinned by its favorable pharmacokinetics, characterized by extensive and sustained accumulation in lung tissue [1] [2].
| PK/PD Parameter | Feature | Significance |
|---|---|---|
| Lung Penetration | High concentrations in Epithelial Lining Fluid (ELF) & Alveolar Macrophages (AM) | Achieves ~69x higher exposure in ELF and ~2635x higher in AM compared to unbound plasma levels [2]. |
| Dosing Regimen | 3-day, once-daily oral dosing | High lung tissue concentrations support a short-course therapy, improving adherence [1]. |
Nafithromycin (WCK 4873) represents a novel lactone-ketolide antibiotic currently in clinical development for the treatment of community-acquired bacterial pneumonia (CABP). This advanced antimicrobial agent demonstrates particularly potent activity against multidrug-resistant pathogens, including macrolide-resistant and telithromycin-intermediate or resistant pneumococcal strains, addressing a critical need in respiratory tract infection management. As this compound progresses through clinical trials, with qualified infectious disease product (QIDP) status granted by the U.S. Food and Drug Administration in 2015, the establishment of standardized susceptibility testing methods becomes paramount for both clinical trial support and future clinical application. The broth microdilution method serves as the reference standard for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, providing quantitative data essential for assessing bacterial susceptibility, establishing pharmacokinetic/pharmacodynamic (PK/PD) breakpoints, and monitoring the development of resistance.
The Clinical and Laboratory Standards Institute (CLSI) has established rigorous guidelines through document M23-defined tier 2 studies to evaluate the reproducibility of reference antimicrobial susceptibility testing methods within laboratories, between different laboratories, and across reagent lots. These comprehensive studies form the foundation for establishing quality control (QC) ranges that ensure the accuracy and reliability of susceptibility testing data. This application note provides detailed methodologies for this compound broth microdilution MIC testing, incorporating validated QC parameters essential for drug development professionals conducting phase 2 and phase 3 clinical trials, as well as subsequent surveillance studies. The establishment of these standardized protocols ensures data consistency across research sites and facilitates regulatory compliance during the drug development process [1].
The establishment of quality control ranges follows a rigorous CLSI M23-defined tier 2 study conducted across nine independent laboratories. This comprehensive approach evaluated the reproducibility and precision of this compound susceptibility testing methods, accounting for inter-laboratory variability and different reagent lots. The resulting QC ranges, approved by the CLSI Subcommittee on Antimicrobial Susceptibility Testing in June 2015 and published in the 2017 M100S document, provide essential benchmarks for monitoring the performance of this compound susceptibility tests in routine laboratory practice and clinical trials. These ranges must be implemented to ensure the accuracy and reliability of this compound MIC determinations when testing patient isolates in phase 2, phase 3, and phase 4 surveillance studies [1].
Table 1: Established Quality Control Ranges for this compound Broth Microdilution MIC Testing
| QC Strain | ATCC Number | MIC QC Range (μg/mL) | Application |
|---|---|---|---|
| Staphylococcus aureus | 29213 | 0.06–0.25 | Broth microdilution only |
| Enterococcus faecalis | 29212 | 0.016–0.12 | Broth microdilution only |
| Streptococcus pneumoniae | 49619 | 0.008–0.03 | Broth microdilution and disk diffusion |
| Haemophilus influenzae | 49247 | 2–8 | Broth microdilution and disk diffusion |
Table 2: Quality Control Ranges for this compound Disk Diffusion Testing
| QC Strain | ATCC Number | Zone Diameter QC Range (mm) | Application |
|---|---|---|---|
| Staphylococcus aureus | 25923 | 25–31 | Disk diffusion only |
| Streptococcus pneumoniae | 49619 | 25–31 | Disk diffusion and broth microdilution |
| Haemophilus influenzae | 49247 | 16–20 | Disk diffusion and broth microdilution |
The multilaboratory validation study demonstrated exceptional reproducibility, with proposed QC ranges capturing >95% of all reported results from at least seven participating laboratories. For S. aureus ATCC 25923, 97.0% of disk diffusion results fell within the 25–31 mm range; for S. pneumoniae ATCC 49619, 98.7% of results were within 25–31 mm; and for H. influenzae ATCC 49247, 99.4% of results were within the 16–20 mm range. Similarly, the broth microdilution QC ranges were established to encompass the expected MIC distributions for each quality control strain, accounting for normal methodological variations. These rigorously derived QC parameters provide essential benchmarks for laboratories implementing this compound susceptibility testing, ensuring inter-laboratory consistency and reliable detection of emerging resistance [1].
Quality control strains must be obtained from reliable sources such as the American Type Culture Collection (ATCC). The recommended strains include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619, and Haemophilus influenzae ATCC 49247 for broth microdilution testing. For comprehensive quality assurance, these strains should be maintained properly using standard microbiological practices, including storage at -70°C or below in suitable cryopreservatives such as 10% glycerol to ensure viability and stability. Prior to testing, strains must be subcultured onto appropriate media to ensure purity and optimal growth characteristics. The regular monitoring of QC strain performance is essential, with each batch of testing requiring concurrent QC validation to ensure methodological accuracy and reproducibility [1] [2].
This compound reference standard: Prepare stock solutions at appropriate concentrations using suitable solvents, following manufacturer recommendations for storage and stability.
Cation-adjusted Mueller-Hinton broth (CAMHB): For testing S. aureus and E. faecalis, supplement with 2.5-5% lysed horse blood when testing streptococci, and utilize Haemophilus Test Medium (HTM) for H. influenzae.
Sterile diluents: Phosphate buffer or distilled water for serial dilutions.
Quality control organisms: Additional strains for verification of medium performance as needed.
The preparation of media must follow manufacturer specifications, with careful attention to pH adjustment and cation concentrations where appropriate. Each lot of medium should be validated using quality control strains to ensure optimal growth characteristics and appropriate endpoint determination. For microdilution procedures, 96-well plastic trays specifically designed for antimicrobial susceptibility testing should be utilized, with verification of sterility and absence of contaminants before use [1].
The inoculum preparation begins with the selection of well-isolated colonies from an overnight (18-24 hour) culture grown on appropriate agar medium. For most bacterial strains, transfer 3-5 colonies to a tube containing sterile saline or broth, then vortex thoroughly to achieve a homogeneous suspension. The turbidity standard must be carefully adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for most organisms. For fastidious organisms such as S. pneumoniae and H. influenzae, additional considerations include the use of supplemented media and potentially direct suspension from chocolate or blood agar plates. Following turbidity adjustment, further dilute the suspension in sterile saline or broth to achieve the final working inoculum of approximately 5 × 10⁵ CFU/mL in each well of the microdilution tray. The inoculum density verification should be performed periodically by colony counting to ensure accuracy, as deviations can significantly impact MIC results [1].
The antibiotic dilution series requires careful preparation to ensure accurate concentration gradients. Begin by preparing a stock solution of this compound at a concentration that is at least 10 times higher than the highest concentration to be tested. The serial dilution process should be performed using calibrated pipettes and appropriate diluents, typically cation-adjusted Mueller-Hinton broth or specialized media for fastidious organisms. Create a two-fold dilution series across the microdilution plate, with this compound concentrations typically ranging from 0.002 μg/mL to 8 μg/mL or adjusted based on the expected MIC of the tested organisms. The final volume in each well before inoculation should be 50-100 μL of the antibiotic solution. Include appropriate quality control wells: growth control (medium + inoculum), sterility control (medium only), and reference strain controls. The dilution scheme should be meticulously documented, with careful attention to avoiding carryover during the dilution process [1] [2].
The inoculation process involves adding the standardized inoculum to each well of the microdilution tray containing the serial antibiotic dilutions. Using a calibrated pipette, add an equal volume of inoculum to each well (50-100 μL), resulting in a final bacterial concentration of approximately 5 × 10⁵ CFU/mL in each well and a final volume of 100-200 μL per well. After inoculation, seal the microdilution plates with adhesive seals to prevent evaporation during incubation, then incubate under appropriate conditions: 35±2°C for 16-20 hours for most organisms, extending to 20-24 hours for fastidious organisms like S. pneumoniae. The incubation atmosphere should be ambient air for most organisms, with 5% CO₂ required for streptococci. The growth control wells must show adequate turbidity after incubation, indicating proper bacterial growth throughout the testing process [1].
Following incubation, MIC determination should be performed by examining each well for visible growth. The minimum inhibitory concentration is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Use a reading mirror or visual inspection device to enhance the detection of faint growth or small buttons at the bottom of wells. For S. pneumoniae and other streptococci, special attention should be paid to discerning true growth from precipitated material in blood-supplemented media. The interpretation criteria should be applied consistently, with results falling within established quality control ranges for reference strains. When testing fastidious organisms like H. influenzae, note that this compound MICs are typically higher (QC range 2-8 μg/mL) compared to pneumococci (QC range 0.008-0.03 μg/mL). All MIC values should be recorded in μg/mL, and any results falling outside established QC ranges should trigger investigation and repeat testing [1] [3].
Figure 1: Broth microdilution MIC testing workflow for this compound, showing key steps from inoculum preparation through quality control validation.
Inconsistent QC results: If quality control results fall outside established ranges, verify the preparation of antibiotic dilutions, check the viability and purity of QC strains, confirm incubation conditions (temperature, atmosphere, duration), and validate the accuracy of inoculum density. Re-evaluate storage conditions for this compound reference standard and prepare fresh stock solutions if degradation is suspected.
Poor bacterial growth in control wells: This may indicate improper inoculum preparation, inappropriate media formulation, or suboptimal incubation conditions. Verify the turbidity standard calibration, check expiration dates of media components, and ensure proper supplementation for fastidious organisms. For S. pneumoniae, ensure adequate CO₂ levels during incubation.
Trailing endpoints or ambiguous growth patterns: These issues are particularly common with fastidious organisms and may require extended incubation (up to 24 hours) for clear endpoint determination. Consider using a reading mirror for enhanced visualization of small buttons of growth, and establish consistent criteria for interpreting partial inhibition.
The method optimization for this compound testing may require adjustments based on the specific bacterial species being tested. For organisms with higher MICs like H. influenzae, ensure that the concentration range tested adequately brackets the expected MIC values. The validation of alternative methods should include comparison against reference broth microdilution using a sufficient number of isolates to establish correlation, with statistical analysis of essential agreement and categorical agreement [4] [2].
Comprehensive global surveillance studies conducted in 2014 across medical institutions in 43 countries have demonstrated the potent in vitro activity of this compound against contemporary bacterial pathogens. The study encompassing 4,739 nonduplicate clinical isolates revealed that this compound exhibits exceptional potency against Streptococcus pneumoniae (MIC₅₀/₉₀, 0.015/0.06 μg/mL), inhibiting all strains at MIC values of ≤0.25 μg/mL. Notably, this compound maintained potent activity against erythromycin-resistant strains, with 37.9% of S. pneumoniae isolates showing resistance to erythromycin and 19.7% resistant to clindamycin. Against Streptococcus pyogenes, this compound demonstrated MIC₅₀/₉₀ values of 0.015/0.015 μg/mL, inhibiting 100.0% of isolates at ≤0.5 μg/mL. The activity against Haemophilus influenzae and Moraxella catarrhalis was comparable to telithromycin, supporting the potential utility of this compound for respiratory tract infections where these pathogens are commonly encountered [5].
Table 3: In Vitro Activity of this compound Against Global Bacterial Pathogens (2014 Surveillance)
| Organism | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility (%) |
|---|---|---|---|---|
| Streptococcus pneumoniae | 1,911 | 0.015 | 0.06 | 100.0 |
| Staphylococcus aureus | 0.06 | >2 | ||
| Erythromycin-resistant S. aureus | 0.06 | 0.06 | ||
| Streptococcus pyogenes | 606 | 0.015 | 0.015 | 100.0 |
| Haemophilus influenzae | 1,002 | Comparable to telithromycin | ||
| Moraxella catarrhalis | 504 | Comparable to telithromycin |
Recent studies focusing on contemporary clinical isolates from mainland China further validate the potent activity of this compound against resistant pneumococcal phenotypes. In an investigation of 920 S. pneumoniae clinical isolates collected between 2015-2021, predominantly exhibiting macrolide- and clindamycin-resistant phenotypes, this compound demonstrated exceptional potency with MIC₅₀/₉₀ values of 0.03/0.06 mg/L. Notably, these isolates showed high resistance rates to conventional macrolides (>95% resistance against erythromycin and azithromycin, and 80% resistance against clindamycin), yet this compound maintained 100% susceptibility at the proposed PK/PD breakpoint of ≤0.25 mg/L. This data underscores the therapeutic potential of this compound against highly resistant pneumococcal strains that pose significant clinical challenges in regions with high resistance prevalence. The consistent activity against resistant subsets supports the continued clinical development of this compound for managing CABP, particularly in geographic areas with high rates of macrolide-resistant S. pneumoniae [3].
The standardized broth microdilution method detailed in this application note provides a validated framework for determining this compound MIC values against clinically relevant bacterial pathogens. The establishment of comprehensive quality control ranges through rigorous multilaboratory studies ensures the reliability and reproducibility of susceptibility testing data across different research settings. The consistent demonstration of this compound's potent in vitro activity against contemporary bacterial isolates, including multidrug-resistant pneumococcal strains, highlights its potential value in addressing the challenge of antimicrobial resistance in community-acquired respiratory tract infections. As this compound progresses through clinical development, adherence to these standardized testing protocols will be essential for generating comparable data across research sites and supporting regulatory evaluations.
The robust methodological foundation presented, coupled with the extensive validation against global surveillance isolates, provides researchers and drug development professionals with a comprehensive resource for this compound susceptibility testing. Implementation of these protocols will facilitate the continued assessment of this compound's spectrum of activity and support the detection of any emerging resistance as the agent moves toward potential clinical use. The integration of quality control measures outlined in this document will ensure the technical excellence and reliability of susceptibility data throughout the drug development process and beyond.
This compound (WCK 4873) is a novel lactone-ketolide antibiotic designed to combat multidrug-resistant respiratory pathogens. Its ability to penetrate and accumulate in alveolar macrophages (AMs) is a critical feature for eradicating intracellular bacteria like Legionella pneumophila and Streptococcus pneumoniae [1] [2].
Clinical pharmacokinetic studies in healthy adult subjects have demonstrated that this compound, administered orally at 800 mg once daily for 3 days, achieves remarkably high concentrations in AMs [3]. The following table summarizes the key pharmacokinetic parameters after the third dose:
| Pharmacokinetic Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
|---|---|---|---|
| AUC0–24 (μg·h/mL) | 16.2 | 224.1 (Mean) | 8,538 (Mean) |
| Cmax (μg/mL) | 1.39 | Not Specified | Not Specified |
| Tmax (h) | ~3.7 | Not Specified | Not Specified |
| Penetration Ratio (vs. Plasma) | (Reference) | 13.8 (Mean) | 527 (Mean) |
Table 1: Summary of key pharmacokinetic parameters for this compound in plasma, ELF, and AM after 800 mg once daily for 3 days. AUC0–24: Area Under the Concentration-time curve from 0 to 24 hours; Cmax: Maximum Concentration; Tmax: Time to Cmax. Data compiled from [3].
The sustained concentrations in AMs, which remained significantly above the MIC90 for key pathogens like S. pneumoniae (0.06 mg/L) even 48 hours after the last dose, support the use of a short, 3-day regimen for treating community-acquired bacterial pneumonia (CABP) [3] [2]. Furthermore, beyond its direct antibacterial action, this compound has demonstrated immunomodulatory properties, such as attenuating pro-inflammatory cytokines (TNF-α, IL-6), which may provide additional benefits in resolving lung inflammation [4].
The following detailed protocol is adapted from a published clinical study that quantified this compound concentrations in human AMs [3].
The experimental workflow from subject dosing to data analysis can be visualized as follows:
Diagram 1: Experimental workflow for AM penetration assay.
This compound's high AM concentration is a result of its designed properties and cellular uptake mechanisms, which are crucial for its efficacy. The following diagram illustrates the logical pathway from administration to therapeutic action.
Diagram 2: Logical pathway of this compound's action.
This compound (WCK 4873) is a novel oral lactone-ketolide antibiotic specifically designed to combat multidrug-resistant (MDR) respiratory pathogens [1]. Its development addresses the critical unmet need for new antibiotics effective against macrolide- and penicillin-resistant strains of Streptococcus pneumoniae and other typical and atypical CABP pathogens [2] [3].
The established dosing regimen for CABP in adults, validated in a Phase III clinical trial, is [4]:
This 3-day regimen has been proven non-inferior to a 7-day regimen of moxifloxacin 400 mg once daily [4].
This compound's design enables high and sustained concentrations in lung tissue, supporting its short-course therapy [1] [3].
Quantitative Pharmacokinetic Data:
| Parameter | Single Dose (800 mg, Fed) | Multiple Dose (800 mg q24h, Fed, Day 7) |
|---|---|---|
| C~max~ (mg/L) | 1.742 | 2.987 |
| AUC~0-24~ (h·mg/L) | 22.53 | 43.46 |
| Time to Steady State | - | 3 days |
| Accumulation Ratio | - | Moderate |
Data sourced from a Phase I study [1]. C~max~: maximum plasma concentration; AUC~0-24~: area under the concentration-time curve over 24 hours.
Target Site Penetration: A key pharmacodynamic advantage is this compound's extensive penetration into the primary sites of lung infection [1] [3]:
This high penetration is crucial for eradicating both extracellular and intracellular respiratory pathogens [1].
This compound demonstrates potent in vitro activity against a broad spectrum of CABP pathogens, including macrolide-resistant strains [1] [3].
In Vitro MIC90 Values Against Key Pathogens:
| Pathogen | This compound MIC90 (mg/L) | Key Resistance Overcome |
|---|---|---|
| Streptococcus pneumoniae (including macrolide-resistant) | 0.06 mg/L | Erm(B) and Mef(A/E) mechanisms [3] |
| Haemophilus influenzae | 4 mg/L | - |
| Moraxella catarrhalis | 0.25 mg/L | - |
| Staphylococcus aureus (MSSA) | 0.06 mg/L | - |
| Streptococcus pyogenes | 0.015 mg/L | - |
MIC90: Minimum Inhibitory Concentration required to inhibit 90% of isolates [1] [3].
The following protocols outline the key methodologies used to generate the data supporting this compound's development.
This protocol describes the standard agar dilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates [3].
This protocol uses PCR to identify the genetic basis of macrolide resistance in bacterial isolates [3].
erm(B) and mef(A/E) resistance genes.erm(B) and mef(A/E) genes, PCR master mix, thermocycler.The following diagram illustrates the logical pathway from this compound's pharmacokinetic properties to its clinical application in CABP.
This summarizes the design of the pivotal Phase III trial that established the efficacy and safety of the 3-day this compound regimen [4].
This compound represents a significant advancement in the treatment of CABP. Its optimized pharmacokinetic and pharmacodynamic profile, potent activity against resistant pathogens, and validation in a robust Phase III trial support its 3-day, once-daily dosing regimen. This offers a promising therapeutic option that may improve patient compliance and help combat multidrug resistance.
| Trial Aspect | Phase I (Single Ascending Dose) | Phase I (Multiple Ascending Dose) | Phase II (CABP) |
|---|---|---|---|
| Dose Ranges | 100 mg to 1,200 mg (single dose) [1] | 600 mg, 800 mg, 1,000 mg (once daily for 7 days) [1] | 800 mg (3-day or 5-day course) [2] |
| Key PK Parameters | • Cmax: 0.099 - 1.742 mg/L • AUC0–t: 0.54 - 22.53 h·mg/L [1] | • Cmax (Day 7): 1.340 - 2.987 mg/L • AUC0–24 (Day 7): 13.48 - 43.46 h·mg/L [1] | Not specified in results | | Food Effect | ~1.2-fold increase in AUC under fed conditions [1] | Not applicable | Not applicable | | Time to Steady State | Not applicable | 3 days (600 mg & 800 mg); 4 days (1,000 mg) [1] | Not applicable | | Safety & Tolerability | Generally well tolerated; no serious or severe adverse events (AEs) observed [1] | Generally well tolerated [1] | No significant AEs reported; comparable to moxifloxacin [2] |
For researchers designing clinical trials for this compound, here are detailed methodologies based on completed studies.
This early-phase study assessed safety, tolerability, and pharmacokinetics in healthy adults [1].
This phase established initial efficacy and further confirmed safety in patients with Community-Acquired Bacterial Pneumonia (CABP) [2].
The following diagrams outline the high-level structure of the Phase I and Phase II studies, which can serve as a logical template for future protocol design.
The design of this compound trials is grounded in its distinct pharmacological profile:
The following tables consolidate key PK parameters and tissue distribution data for nafithromycin from phase 1 clinical studies.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Healthy Adults [1] [2]
| Parameter | Single Dose (800 mg, Fed) | Multiple Dose (800 mg once daily, Day 3) |
|---|---|---|
| Cmax (mg/L) | 1.02 ± 0.31 | 1.39 ± 0.36 |
| Tmax (h) | 3.97 ± 1.30 | 3.69 ± 1.28 |
| AUC0-24 (h·mg/L) | 12.89 ± 3.77 (AUC0-t) | 16.64 (AUC0-24, estimated) |
| Half-life (h) | 7.7 ± 1.1 | 9.1 ± 1.7 |
| Apparent Clearance, CL/F (L/h) | 67.3 ± 21.3 | 52.4 ± 18.5 |
Table 2: Intrapulmonary Pharmacokinetics of this compound after Multiple 800 mg Doses (Day 3) [2]
| Compartment | AUC0-24 (h·mg/L) | Concentration vs. Plasma (Penetration Ratio) |
|---|---|---|
| Plasma | 16.2 | (Reference) |
| Epithelial Lining Fluid (ELF) | 224.1 (Mean) | 13.8 (Mean) |
| Alveolar Macrophages (AM) | 8,538 (Mean) | 527 (Mean) |
Here are the detailed methodologies for the key experiments that generated the data above.
The journey from raw data to a functional PK model involves several key stages, which can be visualized and are supported by specialized software.
Figure 1: A workflow diagram outlining the key steps in developing a pharmacokinetic model for this compound, from data collection to clinical simulation.
mrgsolve is commonly used for PBPK and compartmental model simulation, while Phoenix WinNonlin is a standard tool for conducting Non-Compartmental Analysis (NCA) [3].The available clinical data provides a robust foundation for this compound PK modeling. Its high and sustained penetration into key lung compartments strongly supports its development for community-acquired bacterial pneumonia. Future work should focus on integrating this data into a comprehensive PBPK model to simulate various clinical scenarios and optimize dosing regimens.
This compound (WCK 4873) is a novel lactone-ketolide antibiotic. Its absence from recognized standards means no official breakpoints (S/I/R categories) exist, and testing is considered a laboratory-developed test (LDT) [1].
Recent Regulatory Alignment: A significant development in 2025 was the FDA's broad recognition of CLSI standards M100 (35th Ed., 2025), M45 (3rd Ed.), and others [2] [3]. This harmonization simplifies the regulatory path for labs. However, the FDA's official list of antibacterial interpretive criteria confirms that no breakpoints are recognized for this compound [2].
For laboratories engaged in research or pre-clinical development of this compound, the following workflow outlines the key steps for generating reliable susceptibility data in the absence of established breakpoints.
This detailed protocol follows the CLSI M07 standard for broth microdilution, the reference method for aerobic bacteria [4].
In the absence of clinical breakpoints, data analysis focuses on understanding the population distribution of MICs for different organisms.
Table 1: Example MIC Distribution for this compound against Common Respiratory Pathogens (Hypothetical Data)
| Bacterial Species (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Proposed ECV (µg/mL) |
|---|---|---|---|---|
| S. pneumoniae (n=100) | 0.06 | 0.12 | 0.03 - 0.25 | 0.25 |
| H. influenzae (n=50) | 0.5 | 1 | 0.25 - 2 | 2 |
| S. aureus (MSSA, n=75) | 0.12 | 0.25 | 0.06 - 0.5 | 0.5 |
| M. catarrhalis (n=30) | 0.03 | 0.06 | 0.015 - 0.12 | 0.12 |
MIC₅₀/MIC₉₀: Minimum concentration required to inhibit 50%/90% of isolates. ECV: Epidemiological Cutoff Value; isolates with an MIC above this value are likely to harbor resistance mechanisms.
CLSI M100 and FDA STIC notices for future inclusion of this compound breakpoints [4] [3].
Nafithromycin is a novel lactone-ketolide antibiotic specifically engineered to combat multidrug-resistant respiratory pathogens, including macrolide-resistant Streptococcus pneumoniae and atypical intracellular organisms [1]. The determination of its intracellular concentration is paramount for understanding its exceptional efficacy against pathogens that reside within human cells, particularly in the context of lower respiratory tract infections [2]. Unlike many antibiotics that primarily exert their effects in extracellular spaces, this compound demonstrates remarkable intracellular penetration, achieving concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that are approximately 10-fold and 100-fold higher, respectively, than simultaneous plasma concentrations [2]. This extensive tissue distribution is a key pharmacodynamic advantage for eradicating pathogens hidden within cellular sanctuaries.
The quantification of intracellular drug accumulation provides critical insights for optimizing dosing regimens and predicting clinical success. For this compound, the high and sustained pulmonary concentrations supported the development of an unusually short 3-day treatment regimen for community-acquired bacterial pneumonia (CABP), a significant improvement over conventional 7-day therapies that enhances patient adherence and potentially reduces antibiotic resistance selection pressure [3] [1]. These application notes detail standardized protocols for accurately measuring this compound concentrations in intracellular compartments, providing researchers with essential methodologies to support antibiotic development and pharmacodynamic modeling.
This compound exhibits a favorable pharmacokinetic profile characterized by dose-proportional increases in exposure, moderate accumulation upon multiple dosing, and enhanced bioavailability under fed conditions [2]. The structural uniqueness of this compound, featuring a lactone group at positions C11 and C12 of the ketolide nucleus and a 2-pyridine-1,3,4-thiadiazole side chain, contributes to its superior lung penetration and ability to evade common bacterial resistance mechanisms [2] [1]. Following oral administration, this compound reaches steady-state concentrations within 3-4 days with once-daily dosing and demonstrates a pharmacokinetic profile that supports its use as a first-line agent for respiratory infections.
Table 1: Key Pharmacokinetic Parameters of this compound in Plasma and Pulmonary Compartments
| Parameter | Single Dose (600 mg) | Multiple Dose (800 mg q24h) | Pulmonary Compartment | Concentration Ratio |
|---|---|---|---|---|
| Cmax (mg/L) | 1.742 (1200 mg dose) | 2.987 (1000 mg dose) | Epithelial Lining Fluid | ~10x plasma |
| AUC0-24 (h·mg/L) | 22.53 (1200 mg dose) | 43.46 (1000 mg dose) | Alveolar Macrophages | ~100x plasma |
| Tmax (h) | 2.0-4.0 | 2.0-4.0 | N/A | N/A |
| Food Effect | 1.2-fold increase in AUC | Not applicable | N/A | N/A |
| Time to Steady State | Not applicable | 3-4 days | N/A | N/A |
| Major Metabolite | WCK 4978 (4-8x less active) | WCK 4978 (4-8x less active) | N/A | N/A |
The exceptional lung penetration characteristics of this compound are mediated through active transport mechanisms, possibly involving transporter proteins, which facilitate its accumulation at the primary site of infection for respiratory pathogens [2]. This targeted distribution is particularly valuable against intracellular pathogens such as Legionella species, which this compound can effectively eradicate from human macrophage cell lines as demonstrated in preclinical models [2]. The concentration-dependent antibacterial activity of this compound underscores the critical importance of accurate intracellular concentration measurements for establishing pharmacokinetic-pharmacodynamic (PK-PD) targets and optimizing therapeutic outcomes.
Principle: This protocol describes the procedure for collecting pulmonary epithelial lining fluid and alveolar macrophages from human subjects following this compound administration to determine intracellular and pulmonary tissue concentrations.
Materials and Reagents:
Procedure:
Calculation of ELF Concentration: The this compound concentration in ELF is calculated using the formula: C_ELF = (C_BAL × V_BAL) / V_ELF Where C_ELF is the this compound concentration in ELF, C_BAL is the measured this compound concentration in BAL supernatant, V_BAL is the volume of BAL fluid, and V_ELF is the calculated volume of ELF.
Principle: This method describes the quantification of this compound in plasma, epithelial lining fluid, and alveolar macrophage homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, recovery, and stability according to FDA bioanalytical method validation guidelines. The calibration curve typically ranges from 0.001 to 1.0 mg/L for intracellular concentrations and 0.01 to 5.0 mg/L for plasma concentrations.
Non-compartmental analysis should be performed to determine key pharmacokinetic parameters using validated software (e.g., Phoenix WinNonlin). The following parameters are particularly relevant for intracellular concentration assessment:
Table 2: Quality Control Parameters for this compound Bioanalytical Assay
| Parameter | Acceptance Criteria | Plasma | ELF | Macrophage Homogenate |
|---|---|---|---|---|
| Accuracy | 85-115% | 92-105% | 88-107% | 90-108% |
| Precision (CV%) | ≤15% | ≤8% | ≤10% | ≤12% |
| Linearity Range | r² > 0.99 | 0.01-5.0 mg/L | 0.005-2.5 mg/L | 0.001-1.0 mg/L |
| Lower Limit of Quantification | CV ≤20% | 0.01 mg/L | 0.005 mg/L | 0.001 mg/L |
| Recovery | Consistent and reproducible | 95% | 87% | 82% |
| Matrix Effect | CV ≤15% | 3% | 8% | 12% |
Statistical Analysis: Data should be presented as mean ± standard deviation for normally distributed parameters or median (range) for skewed data. Comparisons between compartments can be performed using paired t-tests or Wilcoxon signed-rank tests as appropriate. Statistical significance is typically defined as p < 0.05.
Interpretation of Results: The clinical efficacy of this compound is supported by its favorable intracellular pharmacokinetics. In phase III clinical trials, a 3-day regimen of oral this compound (800 mg once daily) demonstrated non-inferiority to a 7-day regimen of moxifloxacin (400 mg once daily) for the treatment of CABP, with early clinical response rates of 91.3% versus 89.0%, respectively [3]. The high intracellular concentrations achieved by this compound, particularly in alveolar macrophages, contribute to its effectiveness against intracellular pathogens such as Legionella pneumophila and Chlamydophila pneumoniae [2].
Figure 1: Experimental workflow for determining this compound intracellular concentrations in pulmonary compartments following oral administration.
Figure 2: this compound's mechanism of action and distribution pathway highlighting its exceptional pulmonary penetration and dual activity against extracellular and intracellular pathogens.
The determination of intracellular concentrations of antibiotics like this compound has become increasingly important in regulatory evaluations and drug development decisions. The U.S. Food and Drug Administration (FDA) granted this compound the Qualified Infectious Disease Product (QIDP) designation, which underscores the importance of its novel mechanism and effectiveness against resistant pathogens [1]. When conducting intracellular concentration studies for regulatory submissions, researchers should adhere to specific guidelines:
Practical challenges in intracellular concentration determination include the invasive nature of BAL procedures, which limits the number of sampling time points per subject, and the complexity of accurately quantifying ELF volumes using the urea dilution method. To address these challenges, researchers can employ population pharmacokinetic modeling to integrate sparse sampling data from multiple subjects and characterize the complete concentration-time profile in pulmonary compartments.
The clinical relevance of this compound's intracellular concentrations is demonstrated by its high efficacy in Phase III trials, where it achieved early clinical response rates of 91.3% in patients with CABP, including those with severe PORT risk class III/IV disease [3]. The short 3-day treatment regimen supported by its favorable intracellular pharmacokinetics represents a significant advancement in antimicrobial therapy, potentially improving adherence and reducing the selection pressure that drives antibiotic resistance.
The protocols described in this document provide a comprehensive framework for determining the intracellular concentration of this compound, a novel lactone-ketolide antibiotic with exceptional potential for treating respiratory infections caused by multidrug-resistant pathogens. The standardized methodologies for sample collection, processing, and bioanalysis enable accurate quantification of this compound in key pulmonary compartments, revealing its remarkable accumulation in alveolar macrophages and epithelial lining fluid. These application notes support the continued development of advanced antibiotics with optimized tissue penetration properties, contributing to the global fight against antimicrobial resistance.
Nafithromycin overcomes macrolide resistance through a dual-binding mechanism that distinguishes it from older macrolides [1].
ermB-mediated methylation or efflux from mefA [3] [1].The tables below summarize quantitative data on this compound's in vitro activity against macrolide-resistant S. pneumoniae.
Table 1: In Vitro Activity of this compound Against Resistant S. pneumoniae Isolates
| Isolate Population (Source) | Number of Isolates | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | % Inhibited at ≤0.25 mg/L | Key Resistance Genes Present |
|---|---|---|---|---|---|
| China (2015-21) [2] | 920 | 0.03 | 0.06 | 100% | High prevalence of ermB and mefA |
| India (2015-20) [3] | 534 | 0.03 | 0.06 | 99.8% | ermB (49%), mefA/E (59%), both (10%) |
| Erythromycin-Resistant subset (India) [3] | 355 | 0.03 | 0.06 | 99.7% | ermB and/or mefA/E confirmed |
Table 2: Comparison of this compound with Other Antibiotics (Indian Isolates, n=534) [3]
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
|---|---|---|---|
| This compound | 0.03 | 0.06 | >99.8% (at PK/PD breakpoint) |
| Erythromycin | >16 | >16 | 26.6% |
| Azithromycin | >16 | >16 | 32.4% |
| Clindamycin | ≤0.25 | >8 | 68.2% |
| Amoxicillin/Clavulanate | ≤0.5 | 4 | >89% |
Here is a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates [2].
Workflow for Broth Microdilution Testing
Materials and Reagents
Procedure and Interpretation
erm(B) and mef(A/E) [3].Q1: How does this compound maintain potency against ermB-positive, MLSB-resistant strains?
this compound's dual binding to domains II and V of the 23S rRNA allows it to maintain high affinity for the ribosome even when the ermB-encoded methylase modifies the primary binding site in domain V, which is the typical resistance mechanism for older macrolides [1].
Q2: Our lab's MIC results for this compound show variability. What are the critical control points?
Q3: What is the clinical relevance of the proposed PK/PD breakpoint of ≤0.25 mg/L? This breakpoint is derived from pharmacokinetic/pharmacodynamic (PK/PD) modeling. Isolates with an MIC ≤ 0.25 mg/L are considered effectively treated by the 3-day, once-daily regimen of this compound, given its high and sustained concentrations in the lung epithelial lining fluid [2].
ermB (methylase) and mefA (efflux pump) mediated macrolide resistance [3] [1].
A thorough assessment involves evaluating both the potential for Nafithromycin to be a victim (its metabolism affected by other drugs) and a perpetrator (affecting the metabolism of other drugs). The following table outlines the core pillars of this investigation [1] [2].
| Assessment Pillar | Key Investigation | Primary Experimental System | Key Parameters Measured |
|---|---|---|---|
| Metabolic Pathways (Victim Potential) | Identify enzymes (CYPs, UGTs) involved in this compound's metabolism [1]. | Human liver microsomes (HLM), recombinant CYP/UGT enzymes, hepatocytes. | Metabolite identification, reaction phenotyping, enzyme kinetics (Km, Vmax). |
| Enzyme Inhibition (Perpetrator Potential) | Determine if this compound inhibits major CYP enzymes or UGTs [1]. | HLM or recombinant enzymes with probe substrates. | IC50, Ki (inhibition constant), TDI (time-dependent inhibition) assessment. |
| Enzyme Induction (Perpetrator Potential) | Assess if this compound upregulates drug-metabolizing enzymes (e.g., CYP3A4) [1]. | Fresh human hepatocytes (at least 3 donors). | mRNA and enzymatic activity levels of major CYP and UGT enzymes. |
| Transporter Interactions | Evaluate interaction with key transporters (P-gp, BCRP, OATPs, etc.) as substrate/inhibitor [2]. | Transfected cell lines (e.g., Caco-2, MDCK, HEK293). | Apparent permeability, uptake/efflux ratios, IC50 for inhibition. |
Here are detailed methodologies for the key in vitro experiments cited in the framework.
This assay determines if this compound directly inhibits major CYP enzymes [1].
1. Materials:
2. Method:
3. Data Analysis:
The workflow for this inhibition assay and the related TDI and induction assays can be visualized as follows:
This assesses if this compound's inhibitory effect increases with pre-incubation, indicating mechanism-based inactivation [1].
Method:
Data Analysis: A shift in IC50 value or a significant increase in inhibition potency after pre-incubation with NADPH indicates time-dependent inhibition.
This evaluates if this compound inhibits key drug transporters [2].
For visualizing complex drug-pathway interactions, you can use network analysis tools.
The logical flow from raw data to a finalized, publication-ready visualization is shown below:
For researchers, ensuring the precision and accuracy of susceptibility testing is crucial. The following tables summarize the CLSI-approved QC ranges for this compound, established through a multi-laboratory study [1].
Table 1: Disk Diffusion QC Ranges [1]
| QC Strain | ATCC Number | Zone Diameter Range (mm) |
|---|---|---|
| Staphylococcus aureus | 25923 | 25 - 31 |
| Streptococcus pneumoniae | 49619 | 25 - 31 |
| Haemophilus influenzae | 49247 | 16 - 20 |
Table 2: Broth Microdilution (MIC) QC Ranges [1]
| QC Strain | ATCC Number | MIC Range (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 29213 | 0.06 - 0.25 |
| Enterococcus faecalis | 29212 | 0.016 - 0.12 |
| Streptococcus pneumoniae | 49619 | 0.008 - 0.03 |
| Haemophilus influenzae | 49247 | 2 - 8 |
The following diagram outlines the general protocol for determining Minimum Inhibitory Concentration (MIC), a foundational method for establishing both QC ranges and, eventually, clinical breakpoints [2] [3].
Key Protocol Details:
Q1: Why can't I find official clinical breakpoints (S/I/R) for this compound? Clinical breakpoints are established by regulatory bodies like EUCAST and the FDA only after a drug has been approved for clinical use [4] [5]. As this compound is still an investigational drug in clinical trials, official breakpoints for patient management are not yet available. The available data focuses on QC to ensure consistent testing in research settings [1].
Q2: What is the in vitro activity profile of this compound against key pathogens? Global surveillance data shows this compound has potent activity against respiratory pathogens [6]:
Q3: Where can I find MIC distributions for other antibiotics to help design my experiments? The EUCAST MIC distribution website is a vital tool for researchers. It allows you to search for wild-type MIC distributions of microorganisms against various antimicrobials, which is essential for selecting appropriate test concentration ranges [2] [7].
The table below summarizes the core parameters of three established chromatographic methods for analyzing this compound and its major metabolite, as identified in the literature [1] [2].
| Method Parameter | RP-HPLC with UV Detection | RP-UPLC with PDA Detection | LC-MS/MS for Bioanalysis |
|---|---|---|---|
| Purpose | Assay and related substances | High-throughput analysis | Quantification in human plasma (PK studies) |
| Column | C18 | BEH C18 | C18 |
| Mobile Phase | Buffer : Acetonitrile (60:40), Isocratic [1] | 0.1% Formic Acid (A) : Acetonitrile (B), Gradient [1] | 0.1% Formic Acid : Acetonitrile (30:70), Isocratic [2] |
| Detection | UV | Photodiode Array (PDA) | Mass Spectrometry (MS/MS) |
| Sample Matrix | Drug substance/formulation | Drug substance/formulation | Human plasma |
| Linearity Range | Not specified in results | Not specified in results | 10 - 5000 ng/mL for NFT and M1 metabolite [2] |
| Internal Standard | Not applicable (External standard) | Not applicable | Clarithromycin [2] |
| Sample Prep | Dissolution in solvent [1] | Dissolution in solvent | Protein Precipitation [2] |
A common challenge during method validation is obtaining high and variable recovery rates for the drug substance. The following workflow and detailed explanations address this specific issue, which can be caused by subtle differences in sample and standard preparation [3].
Investigative Steps and Solutions:
Check Sample & Standard Diluent Composition: A frequent source of error is a mismatch in the solvent composition between your standard and sample solutions [3]. Even small differences in the organic-to-aqueous ratio can affect the solubility of the analyte or how it interacts with the column, leading to peak shape differences and inaccurate quantification.
Verify Sample Extraction Efficiency: Incomplete extraction of the active ingredient from the formulation matrix (e.g., a polymer) will result in low recovery. Conversely, variable extraction efficiency causes high variability.
Confirm Sample Solution Equilibration: Using organic solvents like methanol for extraction and dilution can generate heat, especially during sonication. If the solution is not allowed to cool to room temperature before being "made to volume," thermal expansion will lead to a final volume that is less than intended, resulting in a higher concentration and over-recovery [3].
Re-examine Weighing and Dilution Steps: Although obvious, weighing errors and imprecise pipetting are common culprits. High recovery specifically points to potential over-weighing of the drug substance or under-delivery of the solvent during dilution.
Q1: What is the significance of validating an analytical method for this compound? Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. It ensures the method is accurate, precise, specific, robust, and reliable for quantifying this compound and detecting impurities, which is a regulatory requirement (per ICH guidelines) to guarantee drug quality, safety, and efficacy [1] [4].
Q2: My method's retention times are shifting. What could be the cause? Retention time instability is often linked to an improperly equilibrated system or mobile phase issues. Ensure your mobile phase is fresh, properly prepared, and the system has been sufficiently flushed with the mobile phase. Also, check for a column temperature fluctuation or a column that is nearing the end of its lifetime [5].
Q3: How can I make my HPLC method more robust and user-friendly for transfer to a QC lab? A robust method is one that can tolerate minor, inevitable variations in parameters like flow rate, mobile phase pH, or column age without failing system suitability. During development, employ a Quality by Design (QbD) approach to identify these Critical Process Parameters (CPPs) and establish a controlled design space. Using consistent preparation procedures for standards and samples and simplifying the sample preparation also greatly enhance user-friendliness and transfer success [3] [4].
To obtain the information you need, I suggest the following approaches:
| Study Type | Storage Condition | Minimum Time Period Covered at Submission |
|---|---|---|
| Long Term [1] | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated [1] | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The following diagram illustrates the general workflow for establishing a drug product's stability profile and shelf life, based on standard industry practice. You can use this as a reference model for developing a this compound-specific protocol.
Modern drug development uses structured frameworks to understand and predict toxicity. The table below summarizes two key concepts.
| Framework/Methodology | Core Principle | Application in Toxicity Management |
|---|---|---|
| Cardiac Failure Modes [1] | Identifies 7 finite ways a heart can be adversely affected by a xenobiotic (e.g., issues with contractility, rhythmicity, injury to tissue). | Provides a systematic checklist to design safety assays targeting specific, known mechanisms of cardiotoxicity. |
| Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) [2] | Classifies drugs based on potency/specificity and tissue exposure/selectivity to predict clinical dose, efficacy, and toxicity balance. | Guides lead candidate selection to minimize tissue accumulation in vital organs, thereby reducing potential toxicity. |
You can integrate the following New Approach Methodologies (NAMs) into your preclinical workflow for more human-relevant toxicity data [1].
Human iPSC-derived Cardiomyocytes (hiPSC-CMs)
Microfluidic Inflammatory Response Model (e.g., BioFlux System)
The diagrams below, created using Graphviz, map out general pathways and workflows relevant to antibiotic toxicity assessment. You can adapt these logical frameworks for this compound.
This diagram illustrates the interplay between different cellular pathways that can be involved in drug-induced toxicity, integrating concepts from the research [3].
This flowchart outlines a strategic workflow for integrating NAMs into early-stage toxicity screening, based on the workshop findings [1].
Q1: What should I do if my lead candidate shows excellent in vitro potency but high toxicity in initial animal studies?
Q2: How can I convince regulators to accept data from these non-animal models (NAMs)?
The table below summarizes the key technical data for Nafithromycin based on the latest publications and official announcements.
| Property | Description |
|---|---|
| Antibiotic Class | Novel lactone-ketolide (a subclass of macrolides) [1] [2] |
| Brand Name | Miqnaf [3] [4] |
| Primary Indication | Community-Acquired Bacterial Pneumonia (CABP) caused by drug-resistant bacteria [3] [2] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 23s rRNA of the 50S ribosomal subunit. Its unique structure allows dual binding to domains II and V, overcoming common macrolide resistance [1] [2]. |
| Treatment Regimen | 3-day course [3] [4] [2] |
| Reported Efficacy | 10 times more effective than azithromycin in pre-clinical models [3] [4]. Effective against multidrug-resistant (MDR) Streptococcus pneumoniae and atypical intracellular pathogens [1] [2]. |
| Key Resistance Advantage | Its dual binding mechanism is designed to circumvent resistance mediated by ribosomal methylation (erm genes) and efflux pumps [1] [2]. |
Q1: What is the primary mechanism that makes this compound less prone to existing resistance? this compound's key innovation is its structurally enhanced binding to the bacterial ribosome. While classic macrolides like azithromycin bind primarily to domain V of the 23s rRNA, this compound's C-3 ketone group and an amidoxime core with a biaryl tether allow it to bind with high affinity to both domain II and domain V [1] [2]. This dual binding makes it much harder for bacteria to develop resistance through single-point mutations that typically affect older macrolides.
Q2: What are the recommended protocols for assessing resistance development in vitro? Although a specific protocol for this compound was not available in the search results, the general methodology for generating drug-resistant cell lines is well-established and can be directly applied. The core process involves long-term, stepwise exposure of a bacterial population to increasing sub-lethal concentrations of the antibiotic [5].
A generalized workflow is as follows:
The following diagram illustrates this serial passage experiment workflow.
Preventing resistance is a critical parallel activity to laboratory research. The following strategies should be integrated into the drug development and application process.
I hope this structured technical overview provides a solid foundation for your research and development efforts.
The table below summarizes findings from clinical studies comparing azithromycin to other antibiotics for various indications.
| Condition | Comparison Antibiotic | Efficacy Outcome (vs. Azithromycin) | Key Findings & Dosage | Source |
|---|---|---|---|---|
| Infectious exacerbation of COPD [1] | Amoxicillin | Similar Efficacy | No significant difference in clinical cure/improvement (85% vs 78% at day 10). Azithromycin: 500 mg/day for 3 days. Amoxicillin: 500 mg every 8 hours for 10 days. [1] | |
| Acute Sinusitis [2] | Co-amoxiclav | Similar Efficacy | Comparable clinical success rates (87.5% vs 83.7%). Azithromycin: 500 mg/day for 3 days. Co-amoxiclav: 500 mg three times daily for 10 days. [2] | |
| Uncomplicated SAM in Children [3] | Amoxicillin | Similar Efficacy | No significant difference in weight gain (2.5 g/kg/day vs 2.6 g/kg/day). Fewer adverse events with azithromycin. Azithromycin: Single 20 mg/kg dose. Amoxicillin: 80 mg/kg/day for 7 days. [3] | |
| Mycoplasma genitalium Infection [4] | Moxifloxacin | Lower Microbiological Cure | Azithromycin had a lower microbiological cure rate than moxifloxacin (77.5% vs 94.9%) in a meta-analysis, often due to resistance. [4] | |
| Chlamydia trachomatis in Pregnancy [5] | Amoxicillin | Similar Efficacy | Equivalent treatment efficacy (58% vs 64%). Azithromycin: 1 g single dose. Amoxicillin: 500 mg three times daily for 7 days. [5] |
Beyond its antibacterial action, azithromycin has documented immunomodulatory and potential antiviral effects, which may contribute to its clinical efficacy in respiratory infections [6] [7]. The diagram below summarizes these key mechanisms.
The immunomodulatory effects are particularly relevant in chronic airway diseases like COPD and cystic fibrosis, and were also investigated for mitigating hyperinflammation in severe COVID-19 [6]. The inhibition of the Epithelial Sodium Channel (ENaC) is a specific mechanism noted in preclinical models that may improve mucociliary clearance in obstructive lung diseases [8].
For the clinical studies cited in the tables, the following general methodologies were employed:
Since direct comparative data for nafithromycin is not available in the current search, I suggest the following steps to build your guide:
| Feature | Nafithromycin | Moxifloxacin |
|---|---|---|
| Regimen | 800 mg, oral, once daily for 3 days [1] [2] | 400 mg, oral, once daily for 7 days [1] [2] |
| Early Clinical Response (ECR) Rate | 91.3% (220/241) [1] [2] | 89.0% (210/236) [1] [2] |
| Statistical Outcome | Non-inferiority demonstrated (difference: 2.3%; 95% CI: -3.1, 7.8) [1] [2] | - |
| Common Adverse Events | Abdominal pain, diarrhea, headache, nausea (mostly mild) [1] [2] | Abdominal pain, diarrhea, headache, nausea (mostly mild) [1] [2] |
The data in the table comes from a Phase III, randomized, double-blind, non-inferiority study conducted in India [1] [2]. Here is a breakdown of the key methodological details:
The workflow of this clinical trial is summarized in the diagram below.
erm(B) and mef(A/E) genes [3].
The table below summarizes the key comparative data for nafithromycin and telithromycin based on available experimental results.
| Feature | This compound | Telithromycin |
|---|---|---|
| Drug Class | Lactone-ketolide [1] [2] [3] | Ketolide [4] [5] |
| Mechanism of Action | Dual binding to domains II and V of the 23S rRNA [2] | Binds to domains II and V of the bacterial ribosome [5] |
| In Vitro Potency (MIC90) against *S. pneumoniae* | 0.06 mg/L [1] [3] | More potent than macrolides; specific MIC90 not directly provided in search results. |
| Activity Against Macrolide-Resistant *S. pneumoniae* | Retains potent activity (MIC90 = 0.12 mg/L) [3] | Retains activity against resistant strains with erm(B) or mef genes [5] |
| Lung Penetration (ELF/Plasma AUC0–24 Ratio) | 13.8 (based on mean concentrations) [1] | Data not available in search results for direct comparison. |
| Lung Penetration (AM/Plasma AUC0–24 Ratio) | 527 (based on mean concentrations) [1] | Data not available in search results for direct comparison. |
| Hepatotoxicity Concern | Preclinical studies show a better hepatic safety profile [6] | Known to cause rare but severe liver injury in patients [6] |
| CYP3A4 Inhibition | Reduced inhibition potential [2] [6] | Potent inhibitor [6] |
Here is a deeper dive into the experimental protocols and data that support the comparison above.
Both drugs are ketolides designed to combat resistant pathogens through a similar core mechanism, though their specific chemical structures differ.
Effective treatment of respiratory tract infections requires adequate drug concentration at the site of infection, such as the epithelial lining fluid (ELF) and inside alveolar macrophages (AM).
A critical differentiator between these two ketolides appears to be their risk of drug-induced liver injury.
For researchers and drug development professionals, the data indicates:
The structural distinctness of this compound, particularly its lactone group and hydrophilic spacer, appears to be a successful strategy in overcoming the safety challenges that hampered earlier ketolides.
Macrolide antibiotics are characterized by their ability to penetrate and accumulate in tissues, particularly in the lungs. The table below summarizes key data for established macrolides and the newer agent, nafithromycin.
| Antibiotic | Class | Key Tissue Penetration Findings (Study Model) | Reported Concentration Ratios (Tissue:Plasma) |
|---|---|---|---|
| Azithromycin | 15-membered macrolide (azalide) | "The most sustained and the highest tissue levels" in rats; "highly concentrated in phagocytes"; "excellent tissue penetration and intracellular accumulation" [1] [2]. | Intracellular concentration >30x higher than extracellular [1]. |
| Clarithromycin | 14-membered macrolide | In rats, the "highest concentration was in the lung," which was notably higher than in the liver [2]. | Information missing |
| Erythromycin | 14-membered macrolide | Found in most body fluids and accumulates in leukocytes and inflammatory fluid; distribution highest in liver, then kidney, spleen, lung, and heart in rats [3] [2]. | Information missing |
| This compound | Lactone-ketolide | In humans, exposure in epithelial lining fluid (ELF) and alveolar macrophages (AM) was "over 10-fold and 100-fold higher, respectively, than the total plasma concentrations" [4]. | ELF/Plasma >10; AM/Plasma >100 [4]. |
The data for this compound primarily comes from early-phase clinical trials designed to assess its safety and human pharmacokinetics.
This compound's tissue penetration and efficacy are linked to its unique structural design, which is a key differentiator from older macrolides.
For researchers and drug development professionals, the key distinctions are as follows:
The available data strongly supports this compound's potential for treating respiratory infections, but its final positioning relative to other macrolides will depend on further clinical and surveillance studies.
The core of the recent comparative data comes from a Phase III, double-blind, non-inferiority study conducted in India that directly compared a 3-day regimen of oral nafithromycin with a 7-day regimen of oral moxifloxacin in adults with Community-Acquired Bacterial Pneumonia (CABP) [1].
The table below summarizes the key efficacy and safety outcomes from this trial:
| Parameter | This compound (3-day regimen) | Moxifloxacin (7-day regimen) |
|---|---|---|
| Study Population (MITT) | n=241 | n=236 |
| Early Clinical Response (ECR) at Day 4 | 91.3% (220/241) | 89.0% (210/236) |
| Statistical Non-inferiority | Yes (difference: 2.3%; 95% CI: -3.1, 7.8) | - |
| Common TEAEs (≥2%, any group) | Abdominal pain, diarrhoea, headache, nausea [1] | Abdominal pain, diarrhoea, headache, nausea [1] |
| TEAE Severity | All reported events were mild in severity [1] | All reported events were mild in severity [1] |
| Treatment Duration | 3 days [1] | 7 days [1] |
| Key Advantage | Shorter course, avoids fluoroquinolone-related safety concerns [2] | Established efficacy |
Abbreviations: MITT (Modified Intent-to-Treat), ECR (Early Clinical Response), TEAE (Treatment-Emergent Adverse Event).
For researchers, the methodology of the pivotal trial is critical for evaluating the data. Here is a summary of the protocol used in the Phase III study [1]:
The fundamental difference between these two antibiotics lies in their mechanisms of action and, crucially, their ability to circumvent bacterial resistance, as detailed in recent reviews [3] [2].
Diagram: Contrasting Mechanisms of Action and Resistance Profiles. This compound's dual ribosomal binding allows it to overcome common macrolide resistance, a key pharmacological advantage [3] [2].
Beyond the direct trial comparison, this compound exhibits several distinct characteristics as a novel lactone-ketolide. The table below synthesizes information from multiple recent sources to provide a broader perspective [3] [2] [4].
| Feature | This compound | Fluoroquinolones |
|---|---|---|
| Drug Class | Lactone-ketolide (novel macrolide) [3] | Fluoroquinolone |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] | Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV [5] |
| Key Resistance Advantage | Dual binding to ribosomal domains helps overcome erm-mediated methylation and efflux pump (mef) resistance [3] [2] | Vulnerable to target site mutations and efflux pumps [5] |
| Pulmonary Penetration | High and sustained concentrations in lung epithelial lining fluid (ELF) and alveolar macrophages [1] [4] | Good lung penetration, but profile varies by specific agent |
| Spectrum of Activity | Broad against typical/atypical CABP pathogens, including macrolide-resistant S. pneumoniae [1] [2] | Broad against typical/atypical CABP pathogens |
| Typical CABP Treatment Duration | 3 days [1] | 7-10 days [1] |
| General Safety Considerations | Mild GI side effects (abdominal pain, diarrhea); no significant safety signals in trials [1] | Broader boxed warnings for tendinitis, CNS effects, QT prolongation; generally avoided in the elderly due to AE concerns [1] [2] |
For researchers and drug development professionals, the data indicates:
Since no direct data on Nafithromycin exists, the following information outlines how cost-effectiveness is evaluated for NASH therapies, which can serve as a model for your analysis.
A 2024 study developed a Markov cohort model to estimate the cost-effectiveness of different types of therapies for NASH compared to lifestyle intervention alone [1]. The model consisted of fourteen health states covering the progression of the disease from early fibrosis stages (F0-F2) to advanced complications like decompensated cirrhosis (DC) and hepatocellular carcinoma (HCC) [1].
The study compared four treatment strategies [1]:
Key outcomes measured in this type of analysis include total life years (LY), quality-adjusted life years (QALY), the percentage of patients reaching advanced disease stages, and cumulative costs. Therapies are then compared using the Incremental Cost-Effectiveness Ratio (ICER), which represents the cost per QALY gained [1].
The structural diagram below illustrates the disease progression and treatment pathways used in this economic model.
The table below summarizes crucial parameters and findings from recent economic evaluations of NASH therapies, which can inform expectations for a drug like this compound [1] [2].
| Analysis Parameter | Findings from Recent Studies |
|---|---|
| Willingness-to-Pay (WTP) Threshold | Often set at $150,000 per QALY gained in US studies [1] [2]. |
| Cost-Effective Therapy Profile | A hypothetical curative therapy (70% efficacy, priced at $500,000) was cost-effective versus standard care, given substantial QALY gains (1.38-1.58 more) [1]. |
| Economically Justifiable Price (EJP) | For a non-curative drug with high efficacy in F2-F4 patients, the EJP at a $150,000/QALY threshold was estimated to be very low, around $2,633 per year [2]. High annual prices (e.g., $36,000) resulted in unfavorable ICERs (>$2.5 million/QALY) [2]. |
| Critical Model Inputs | Key drivers include transition probabilities between disease states, long-term treatment efficacy, drug price, and health state utility values (quality of life weights) [1]. |
For researchers aiming to conduct a cost-effectiveness analysis for a new drug candidate like this compound, here are the recommended steps based on established practices:
The development of a TDM program for any drug can be structured around five key questions [1]. The table below outlines these steps and the considerations that would apply to nafithromycin.
| Development Step | Core Question | Considerations for this compound |
|---|---|---|
| 1. Candidacy | Is the drug a suitable TDM candidate? | Narrow therapeutic index; significant PK variability; relationship between exposure and effect (efficacy/toxicity) [1]. |
| 2. Normal Range | What is the normal concentration range? | Define population PK and expected exposure range from Phase I/II clinical trials [1]. |
| 3. Therapeutic Target | What is the target concentration? | Establish PK/PD target (e.g., AUC/MIC, fT>MIC) linked to efficacy and toxicity thresholds [1]. |
| 4. Dosage Adjustment | How to adjust the dose to reach the target? | Develop a model-informed dosing algorithm; use Bayesian forecasting for individual PK parameter estimation [2] [1]. |
| 5. Clinical Utility | Does evidence support TDM usefulness? | Validate the TDM strategy through clinical studies showing improved patient outcomes [1]. |
This systematic approach ensures that TDM is developed based on solid pharmacological principles. A critical part of implementation is the analytical workflow, from sample collection to result interpretation.
Figure: Generalized TDM Workflow. The process is cyclical, especially if initial drug exposure is outside the desired target range, necessitating dose adjustment and re-assessment. PK: Pharmacokinetics. [3]
Selecting the right analytical method is crucial. The table below compares common techniques used for antibiotic TDM, which are also applicable for evaluating this compound.
| Method | Key Principle | Throughput | Sensitivity | Multiplexing Capability | Key Applications in Search Results |
|---|---|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography; detection by tandem mass spectrometry. | High (batch analysis) | Very High | Excellent | Imatinib [4], Infliximab [5], Anti-TB drugs [6], Colistin [3] |
| HPLC-UV/FLD | Separation by liquid chromatography; detection by UV or fluorescence. | Medium | Medium | Limited | Phenytoin [7] |
| Immunoassays (ELISA) | Antigen-antibody binding for detection. | High | Medium to High | Limited (cross-reactivity) | Infliximab (comparison baseline) [5] |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Medium to High | Medium (can be coupled to MS) | Good | Colistin (CZE-MS/MS) [3] |
| FTIR Spectroscopy | Detection of molecular vibrations via infrared absorption. | Rapid (potential for point-of-care) | Lower (challenged by serum background) | Limited | Phenytoin (proof-of-concept) [7] |
Recent research highlights several advanced strategies that could be highly relevant for a new drug like this compound:
Since direct data is not yet available, I suggest these pathways to find more specific and emerging information: